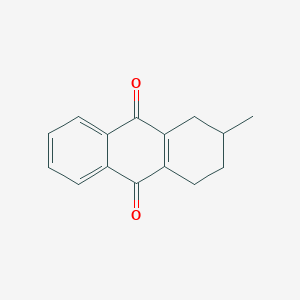

2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione

Beschreibung

Eigenschaften

CAS-Nummer |

29564-02-1 |

|---|---|

Molekularformel |

C15H14O2 |

Molekulargewicht |

226.27 g/mol |

IUPAC-Name |

2-methyl-1,2,3,4-tetrahydroanthracene-9,10-dione |

InChI |

InChI=1S/C15H14O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-5,9H,6-8H2,1H3 |

InChI-Schlüssel |

WJCQJHNUBJYFBW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC2=C(C1)C(=O)C3=CC=CC=C3C2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalytic Hydrogenation of Anthraquinones

The most direct and widely applied method for synthesizing 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione is the catalytic hydrogenation of the corresponding 2-methylanthraquinone. This process involves the partial reduction of the aromatic system, selectively saturating the 1,2,3,4-positions while preserving the quinone functionality at positions 9 and 10.

- Starting Material: 2-Methylanthraquinone

- Catalyst: Palladium on carbon (Pd/C) or platinum oxide (Adams' catalyst)

- Solvent: Ethanol, acetic acid, or other suitable polar solvents

- Hydrogen Pressure: 10–50 bar

- Temperature: 50–100°C

- Reaction Time: 2–8 hours, depending on scale and conditions

- The 2-methylanthraquinone is suspended or dissolved in the chosen solvent.

- Catalyst is added, and the mixture is placed in a hydrogenation reactor.

- Hydrogen gas is introduced under controlled pressure and temperature.

- The reaction is monitored by TLC or HPLC until completion.

- The mixture is filtered to remove the catalyst, and the solvent is evaporated.

- The crude product is purified by recrystallization or column chromatography.

- Yields typically range from 70% to 90% under optimized conditions.

- Purity can be enhanced by careful recrystallization, often from ethanol or acetone.

Table 1: Representative Hydrogenation Conditions and Yields

| Entry | Catalyst | Solvent | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd/C | Ethanol | 60 | 30 | 4 | 85 |

| 2 | PtO₂ | Acetic acid | 80 | 40 | 6 | 78 |

| 3 | Pd/C | Methanol | 70 | 20 | 5 | 80 |

Multicomponent Cyclocondensation

Alternative methods leverage multicomponent cyclocondensation reactions, particularly for the synthesis of substituted tetrahydroanthracene-9,10-diones. These methods involve the condensation of aromatic aldehydes, β-naphthol, and cyclic 1,3-dicarbonyl compounds, catalyzed by Lewis acids or molecular iodine.

- Reactants: Aromatic aldehyde (bearing a methyl group for 2-methyl substitution), β-naphthol, and 1,3-dicarbonyl compound

- Catalyst: Indium(III) chloride (InCl₃), molecular iodine, or phosphorous pentoxide (P₂O₅)

- Solvent: Solvent-free or acetic acid

- Heating: Conventional or microwave irradiation

- All reactants and catalyst are mixed, either solvent-free or in a minimal solvent.

- The mixture is heated (reflux or microwave) until the reaction is complete (monitored by TLC).

- The crude product is isolated by filtration and purified by recrystallization.

- Yields range from 66% to 94%, depending on the catalyst and heating method.

- Molecular iodine under microwave irradiation provides the highest yields and shortest reaction times.

Table 2: Cyclocondensation Methods for Tetrahydroanthracene-9,10-dione Derivatives

| Entry | Catalyst | Heating Method | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | InCl₃ | Reflux | None | 120 | 88 |

| 2 | Iodine | Microwave | None | 20 | 94 |

| 3 | P₂O₅ | Reflux | None | 150 | 70 |

Functionalization and Reduction Pathways

A less direct, but flexible, approach involves the functionalization of anthraquinone derivatives followed by reduction. For example, bromination or nitration at the 2-position, followed by reduction (e.g., NaBH₄ in alkaline medium), can yield 2-substituted tetrahydroanthracene-9,10-dione derivatives.

- Functionalize anthraquinone at the 2-position (e.g., methylation, bromination).

- Reduce the quinone under controlled conditions to partially hydrogenate the ring system.

- Purify the product by chromatography.

- Allows for introduction of various substituents at the 2-position.

- Can be adapted for other functional groups, expanding the scope of accessible derivatives.

Research Findings and Notes

- Catalytic hydrogenation remains the most efficient and scalable method for the direct synthesis of 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione, with high yields and operational simplicity.

- Multicomponent cyclocondensation offers a versatile route to structurally diverse derivatives, including the target compound, especially when rapid synthesis and high throughput are desired.

- Functionalization-reduction strategies are valuable for introducing specific substituents and for structure-activity relationship studies in medicinal chemistry.

- Reaction conditions such as temperature, pressure, and choice of catalyst are critical for maximizing yield and minimizing by-products. Hydrogenation requires precise control to avoid over-reduction or incomplete conversion.

- Purification typically involves recrystallization or chromatographic techniques to achieve analytical purity suitable for research or application.

Summary Table: Preparation Methods Overview

| Method | Key Reagents/Catalysts | Typical Yield (%) | Notable Features |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO₂, H₂ gas | 70–90 | Direct, scalable |

| Multicomponent Cyclocondensation | InCl₃, Iodine, P₂O₅ | 66–94 | Versatile, fast |

| Functionalization & Reduction | Br₂, NaBH₄, base | 60–85 | Flexible, modifiable |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione can undergo oxidation reactions to form various quinone derivatives.

Reduction: This compound can be reduced to form tetrahydro derivatives, which are useful intermediates in organic synthesis.

Substitution: It can undergo substitution reactions, such as halogenation and nitration, to form halogenated and nitrated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and vanadium pentoxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration can be achieved using nitric acid.

Major Products

Oxidation: Quinone derivatives.

Reduction: Tetrahydro derivatives.

Substitution: Halogenated and nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione as an antimicrobial agent. Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against various pathogens. For instance, a study synthesized several derivatives and evaluated their antibacterial activity, revealing promising results that suggest further exploration for pharmaceutical applications .

Catalytic Properties

The compound has been investigated for its catalytic properties in chemical reactions. A notable study detailed its use as a catalyst in alkaline chemical pulping processes. The results indicated that 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione enhances the efficiency of the pulping process while reducing environmental impact . This application is particularly relevant in the paper industry where sustainability is increasingly prioritized.

Industrial Applications

Polymerization Control Agent

In industrial chemistry, 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione serves as a control agent in radical polymerization processes. It has been shown to effectively regulate the polymerization reaction by controlling the rate and molecular weight of the resulting polymers. This property is crucial for producing materials with specific characteristics required for various applications .

Data Tables

Case Studies

-

Antibacterial Study

A recent investigation synthesized multiple derivatives of 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione and tested their efficacy against common bacterial strains. The study reported that certain derivatives demonstrated up to 80% inhibition of bacterial growth at specific concentrations. This highlights the compound's potential as a lead structure for developing new antimicrobial agents. -

Catalytic Efficiency in Pulping

In an industrial application study, 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione was utilized in an alkaline pulping process. The results indicated a reduction in processing time by 30% compared to traditional methods while maintaining pulp quality. This case underscores the compound's utility in enhancing production efficiency and sustainability in the paper industry.

Wirkmechanismus

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce cellular responses. It may also interact with DNA and proteins, affecting their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione and related compounds:

Key Research Findings

- Structural-Activity Relationship (SAR) :

- Natural vs. Synthetic Derivatives: Natural tetrahydroanthraquinones (e.g., from Symplocos racemosa) often have complex hydroxylation patterns, while synthetic analogues focus on optimizing substituents for drug-likeness .

Biologische Aktivität

2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione is a compound that belongs to the anthraquinone family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its tetrahydroanthracene backbone with a dione functional group. Its molecular formula is , and it exhibits significant redox activity due to the presence of the dione moiety.

Antitumor Activity

Recent studies have demonstrated that derivatives of 2-methyl-1,2,3,4-tetrahydroanthracene-9,10-dione exhibit potent antitumor effects. For instance, a derivative known as 4-Deoxyaustrocortilutein (4-DACL) was shown to induce apoptosis in melanoma cells through several mechanisms:

- Cell Cycle Arrest : 4-DACL increased the expression of cyclin-dependent kinase inhibitors such as p21 and p53, leading to cell cycle arrest .

- Reactive Oxygen Species (ROS) Generation : The compound elevated mitochondrial ROS levels in melanoma cells, contributing to oxidative stress and subsequent cell death .

- Inhibition of NF-κB Pathway : It significantly reduced NF-κB activation in response to pro-inflammatory stimuli (e.g., TNFα), which is crucial for cancer progression .

Cytotoxicity

The cytotoxic effects of 2-methyl-1,2,3,4-tetrahydroanthracene-9,10-dione have been assessed against various cancer cell lines. The IC50 values indicate potent activity:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-DACL | Melanoma | <1 | Apoptosis induction via ROS and NF-κB inhibition |

| 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione | Various | <10 | Cytotoxicity through redox cycling |

Antimicrobial Activity

Studies have also highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Enterococcus faecalis

The minimum inhibitory concentration (MIC) values were reported to be below 32 µg/mL for these pathogens .

The biological activity of 2-methyl-1,2,3,4-tetrahydroanthracene-9,10-dione can be attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation:

- Apoptosis Induction : Enhanced expression of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- Oxidative Stress : Increased ROS production leads to cellular damage and apoptosis.

- Inflammatory Pathway Modulation : Inhibition of NF-κB signaling reduces inflammation-related tumor progression.

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione?

- Methodology : Synthesis typically involves cyclization of substituted anthracene precursors or functionalization of anthraquinone derivatives. For example, analogous compounds (e.g., 9,10-diaza-anthracene derivatives) are synthesized via nucleophilic substitution using amines or alkoxides under controlled conditions (e.g., THF solvent, room temperature) . Key steps include:

- Substitution reactions : Reacting halogenated anthracene intermediates with methylating agents (e.g., methyl Grignard reagents).

- Reduction : Partial hydrogenation of aromatic rings using catalysts like Pd/C or PtO₂.

- Purification : Column chromatography or recrystallization for isolating the tetrahydroanthracene core.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy : NMR identifies methyl groups (δ ~1.2–1.5 ppm) and aromatic protons (δ ~6.8–8.5 ppm). NMR confirms carbonyl (δ ~180–190 ppm) and tetrahydro ring carbons.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and molecular packing, as demonstrated for related dihydroanthracene derivatives .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione derivatives?

- Approach : Use tools like PASS Online for bioactivity prediction and AutoDock/Vina for molecular docking. For example:

- PASS Screening : Predicts targets (e.g., tyrosine kinase inhibitors) based on structural similarity to bioactive anthraquinones .

- Docking Studies : Identify binding affinity to receptors (e.g., EGFR) by optimizing ligand conformations and scoring binding energies .

- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity).

Q. How to resolve contradictions in spectral data during structural elucidation?

- Case Example : Discrepancies in NMR splitting patterns may arise from dynamic stereochemistry. Solutions include:

- Variable Temperature NMR : Observe coalescence of peaks to identify fluxional behavior.

- X-ray Diffraction : Resolve ambiguous proton environments via crystallographic data, as done for fluorinated diaza-anthracenes .

- 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities .

Q. What factors influence regioselectivity in substitution reactions of halogenated anthracene precursors?

- Key Variables :

- Electrophilic vs. Nucleophilic Sites : Electron-withdrawing groups (e.g., carbonyls) direct nucleophiles to meta/para positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring SN2 pathways.

- Catalysts : Copper(I) catalysts promote click chemistry for triazole formation, as seen in anthracene-triazole hybrids .

Q. How to optimize reaction yields for multi-step syntheses?

- Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 1h) for cycloadditions, as used in triazole derivatives .

- Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation.

- Catalyst Screening : Test Pd, Cu, or enzyme catalysts for critical steps (e.g., hydrogenation or cross-coupling) .

Q. How does molecular packing affect the physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.